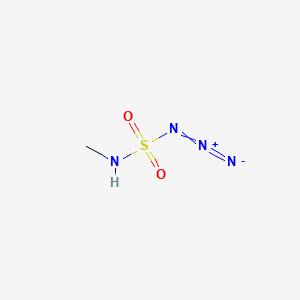
Dichloro(nitroso)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(nitroso)methane is an organic compound with the molecular formula CHCl₂NO. It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a carbon atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Dichloro(nitroso)methane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethane with nitrosyl chloride (NOCl) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Dichloro(nitroso)methane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dichloronitromethane.
Reduction: Reduction reactions can convert it into dichloromethane and other derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dichloro(nitroso)methane has several applications in scientific research:
Biology: Its reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of dichloro(nitroso)methane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including addition and substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Dichloro(nitroso)methane can be compared with other nitroso compounds, such as nitrosomethane and trichloro(nitroso)methane. While all these compounds share the nitroso functional group, their reactivity and applications can vary significantly. This compound is unique due to its specific combination of chlorine and nitroso groups, which confer distinct chemical properties and reactivity profiles .
Similar compounds include:
- Nitrosomethane (CH₃NO)
- Trichloro(nitroso)methane (CCl₃NO)
- Nitrosobenzene (C₆H₅NO)
These compounds are used in various chemical reactions and have their own unique applications and properties .
Eigenschaften
CAS-Nummer |
35274-08-9 |
|---|---|
Molekularformel |
CHCl2NO |
Molekulargewicht |
113.93 g/mol |
IUPAC-Name |
dichloro(nitroso)methane |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h1H |
InChI-Schlüssel |
UGOKVCVXNITPGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)

![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)

